3-(2-Methylpyridin-4-yl)prop-2-enal

Description

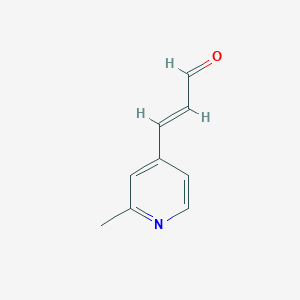

3-(2-Methylpyridin-4-yl)prop-2-enal is an α,β-unsaturated aldehyde derivative featuring a pyridine ring substituted with a methyl group at the 2-position and a propenal moiety at the 4-position. This compound belongs to the cinnamaldehyde family, where the benzene ring is replaced by a heteroaromatic pyridine system. The methyl group at the ortho position of the pyridine ring introduces steric and electronic effects that influence its reactivity and physicochemical properties. Such derivatives are of interest in medicinal chemistry and materials science due to their conjugated systems, which enable participation in Michael additions, Diels-Alder reactions, and other cycloadditions .

Properties

Molecular Formula |

C9H9NO |

|---|---|

Molecular Weight |

147.17 g/mol |

IUPAC Name |

(E)-3-(2-methylpyridin-4-yl)prop-2-enal |

InChI |

InChI=1S/C9H9NO/c1-8-7-9(3-2-6-11)4-5-10-8/h2-7H,1H3/b3-2+ |

InChI Key |

KOKFGIYYGLFCAT-NSCUHMNNSA-N |

Isomeric SMILES |

CC1=NC=CC(=C1)/C=C/C=O |

Canonical SMILES |

CC1=NC=CC(=C1)C=CC=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-enal involves several steps. One common method includes the reaction of 2-methylpyridine with an appropriate aldehyde under specific conditions to form the desired product. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(2-Methylpyridin-4-yl)prop-2-enal undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

3-(2-Methylpyridin-4-yl)prop-2-enal has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the industry for the production of various fine chemicals and pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Aromatic System : Unlike benzene-based cinnamaldehydes , this compound’s pyridine ring introduces nitrogen-mediated electronic effects (e.g., electron-withdrawing character), altering redox behavior and hydrogen-bonding capacity.

- This contrasts with 3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol, where bulky substituents at the 3-position may further restrict reactivity .

- Functional Groups: Propenal’s electrophilic β-carbon enables conjugation-driven reactions, akin to cinnamaldehydes , while pyridine-propanol derivatives (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol ) prioritize hydrogen-bonding interactions.

Physicochemical Properties

- Stability : Pyridine’s electron-deficient nature may increase susceptibility to oxidation compared to benzene-based analogues, though the methyl group could mitigate this through steric protection.

Biological Activity

3-(2-Methylpyridin-4-yl)prop-2-enal, a compound characterized by its unique pyridine structure, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHN, and its structure features a conjugated system that enhances its reactivity. The compound can be synthesized through various methods, including the reaction of 3-acetyl-4-methylpyridine with malonic acid, followed by dehydration processes.

Biological Activities

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism involves the disruption of microbial cell membranes and inhibition of cellular respiration.

Antioxidant Activity:

The compound has also been shown to possess antioxidant properties. It scavenges free radicals and reduces oxidative stress in biological systems, which is crucial for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

Anticancer Effects:

Studies highlight the potential of this compound as an anticancer agent. It has been found to induce apoptosis in cancer cell lines such as prostate and breast cancer cells. The compound appears to modulate key signaling pathways associated with cell proliferation and survival, specifically targeting the PI3K/Akt pathway.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction can lead to alterations in enzyme activity or gene expression, resulting in the observed biological effects. Additionally, the compound's redox properties facilitate its role as an antioxidant.

Case Studies

- Antimicrobial Efficacy: A study conducted on various bacterial strains revealed that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cancer Cell Apoptosis: In experiments involving prostate cancer cells, treatment with this compound resulted in a significant increase in apoptotic markers, including caspase activation and PARP cleavage.

Comparative Analysis

| Property | This compound | Cinnamaldehyde | Curcumin |

|---|---|---|---|

| Antimicrobial Activity | Moderate to high | High | Moderate |

| Antioxidant Activity | High | Moderate | High |

| Anticancer Activity | Significant | Moderate | High |

| Mechanism | Covalent modification | Free radical scavenging | Multiple pathways |

Future Directions

Ongoing research aims to explore the pharmacokinetics and bioavailability of this compound in vivo, as well as its potential applications in drug development for treating infections and cancer. Further studies are needed to elucidate its full therapeutic potential and safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.